molecular formula C20H19BrN2 B11830263 (3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine

(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine

Cat. No.: B11830263
M. Wt: 367.3 g/mol
InChI Key: IIVLNJVZELLZSZ-QAICENPCSA-N
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Description

(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine is a complex organic compound that belongs to the class of azirino-pyrrolo-pyridines. This compound is characterized by its unique structure, which includes a bromophenyl group and a phenyl group attached to a tetrahydro-azirino-pyrrolo-pyridine core. The stereochemistry of the compound is defined by the (3aR,6S,8aR) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions.

    Cyclization to Form the Pyrrolo-Pyridine Core: The aziridine intermediate undergoes cyclization with a suitable diene or dienophile to form the pyrrolo-pyridine core.

    Introduction of the Bromophenyl and Phenyl Groups: The bromophenyl and phenyl groups are introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with substituted groups.

Scientific Research Applications

(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    (3aR,6S,8aR)-6-(4-chlorophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine: Similar structure with a chlorophenyl group instead of a bromophenyl group.

    (3aR,6S,8aR)-6-(4-methylphenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine: Similar structure with a methylphenyl group instead of a bromophenyl group.

Uniqueness

The uniqueness of (3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine lies in its specific stereochemistry and the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H19BrN2

Molecular Weight

367.3 g/mol

IUPAC Name

(1R,4S,7R)-4-(4-bromophenyl)-9-phenyl-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene

InChI

InChI=1S/C20H19BrN2/c21-17-9-6-15(7-10-17)19-11-8-16-12-22(13-20(16)14-23(19)20)18-4-2-1-3-5-18/h1-11,16,19H,12-14H2/t16-,19+,20+,23?/m1/s1

InChI Key

IIVLNJVZELLZSZ-QAICENPCSA-N

Isomeric SMILES

C1[C@H]2C=C[C@H](N3[C@]2(C3)CN1C4=CC=CC=C4)C5=CC=C(C=C5)Br

Canonical SMILES

C1C2C=CC(N3C2(C3)CN1C4=CC=CC=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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